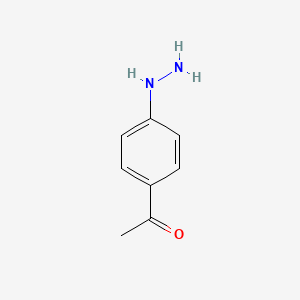

1-(4-Hydrazinylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(4-hydrazinylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(11)7-2-4-8(10-9)5-3-7/h2-5,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCXBGRIQVSKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395431 | |

| Record name | Ethanone, 1-(4-hydrazinophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62646-10-0 | |

| Record name | Ethanone, 1-(4-hydrazinophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Arylhydrazine and Ethanone Moieties in Organic Synthesis Research

The power of 1-(4-Hydrazinylphenyl)ethanone as a synthetic tool stems from the distinct reactivity of its two key functional groups: the arylhydrazine and the ethanone (B97240) moieties.

The arylhydrazine group is a cornerstone of synthetic organic chemistry, primarily due to its role in the formation of hydrazones. Arylhydrazines are widely recognized as environmentally friendly arylating agents, often releasing only nitrogen gas and water as byproducts. chemrevlett.com This "green" aspect is a significant advantage in modern chemical synthesis. chemrevlett.com Phenylhydrazines, a subset of arylhydrazines, are instrumental in a multitude of synthetic transformations. researchgate.net They are key starting materials for the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.orgorganic-chemistry.org

The ethanone moiety, characterized by a carbonyl group attached to a methyl group and an aromatic ring, provides a reactive site for a variety of chemical transformations. ontosight.aiontosight.ai This functional group is a common feature in many organic compounds and serves as a handle for building molecular complexity. For instance, the carbonyl group can readily undergo condensation reactions with primary amines to form Schiff bases, a class of compounds with diverse applications. nih.gov

The strategic combination of both the arylhydrazine and ethanone functionalities within the same molecule makes this compound a bifunctional building block, opening up a vast landscape of synthetic possibilities.

Overview of the Compound S Role As a Versatile Synthetic Precursor

The dual functionality of 1-(4-Hydrazinylphenyl)ethanone allows it to participate in a variety of powerful and well-established chemical reactions, leading to the formation of important classes of heterocyclic compounds.

One of the most notable applications of arylhydrazines, and by extension this compound, is in the Fischer indole (B1671886) synthesis . This celebrated reaction, discovered by Emil Fischer in 1883, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to produce an indole, a key structural motif in many pharmaceuticals and natural products. wikipedia.orgthermofisher.commdpi.combyjus.com The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.orgmdpi.com The versatility of the Fischer indole synthesis allows for the preparation of a wide range of substituted indoles. thermofisher.com

Beyond indoles, this compound is a valuable precursor for the synthesis of pyrazole (B372694) derivatives . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities. mdpi.comnih.govmdpi.com The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.govmdpi.com The ethanone (B97240) moiety in this compound can be readily transformed into such reactive species, paving the way for pyrazole ring formation. ijpsr.comresearchgate.netnih.govarabjchem.org

Furthermore, the hydrazine group of this compound can react with aldehydes and ketones to form Schiff bases , also known as imines. nih.govrjpbcs.comnih.gov This condensation reaction is a fundamental transformation in organic chemistry and provides access to a diverse array of compounds with various biological activities. nih.govresearchgate.net

The synthetic utility of this compound is summarized in the table below:

| Precursor | Reagent | Product Class | Key Reaction |

| This compound | Aldehyde/Ketone | Indoles | Fischer Indole Synthesis |

| This compound | 1,3-Dicarbonyl Compound | Pyrazoles | Cyclocondensation |

| This compound | Aldehyde/Ketone | Schiff Bases | Condensation |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 4 Hydrazinylphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules, including 1-(4-Hydrazinylphenyl)ethanone. By mapping the chemical environments of protons and carbon atoms, NMR provides an unambiguous determination of the molecular structure.

Proton NMR (¹H NMR) Analysis of Chemical Environments

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons in this compound provide a detailed picture of their local electronic environments. The aromatic protons on the phenyl ring typically appear as distinct multiplets due to spin-spin coupling. The protons ortho to the acetyl group are deshielded compared to those ortho to the hydrazinyl group. The methyl protons of the acetyl group characteristically present as a singlet, while the hydrazinyl protons also produce distinct signals.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Acetyl) | ~2.5 | Singlet |

| Aromatic CH (ortho to -COCH₃) | ~7.8 | Doublet |

| Aromatic CH (ortho to -NHNH₂) | ~6.8 | Doublet |

| NH (Hydrazinyl) | Variable | Broad Singlet |

| NH₂ (Hydrazinyl) | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Determination

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetyl group is significantly deshielded and appears at a characteristic downfield chemical shift. The aromatic carbons show a range of shifts influenced by the electronic effects of the acetyl and hydrazinyl substituents.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~196 |

| C-NHNH₂ (Aromatic) | ~150 |

| C-COCH₃ (Aromatic) | ~130 |

| CH (Aromatic) | ~114-130 |

| CH₃ (Acetyl) | ~26 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. docbrown.info

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound, the IR spectrum will prominently feature absorption bands characteristic of the carbonyl (C=O) group of the ketone and the N-H bonds of the hydrazine (B178648) moiety.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic -CH₃) | Stretching | 2850-2960 |

| C=O (Ketone) | Stretching | 1660-1680 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-N | Stretching | 1250-1350 |

The presence of these characteristic bands provides strong evidence for the structure of this compound. For instance, the C=O stretching vibration is a particularly strong and sharp absorption. clockss.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₀N₂O, the expected monoisotopic mass is approximately 150.08 Da. uni.lu The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

Furthermore, the fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound may include the loss of the methyl group (CH₃), the acetyl group (COCH₃), or cleavage of the hydrazine group. Electron ionization (EI) is a common method that generates a molecular ion peak and characteristic fragment ions. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification. nih.gov

Elemental Analysis (CHN) for Compositional Verification and Purity Assessment

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₈H₁₀N₂O), the theoretical elemental composition is:

Carbon (C): 63.98%

Hydrogen (H): 6.71%

Nitrogen (N): 18.65%

Close agreement between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's identity and high purity. clockss.orgarabjchem.org

Chromatographic Techniques for Reaction Monitoring and Purification Efficacy

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. rjpbcs.com The purity of the compound can also be initially assessed by the presence of a single spot on the TLC plate. amazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of this compound with high resolution and sensitivity. By using an appropriate stationary phase and mobile phase, a sharp, single peak for the pure compound can be obtained, and the presence of any impurities can be detected and quantified.

Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, gas chromatography can be employed for separation and analysis. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and structural identification of the components. amazonaws.com

These chromatographic methods are vital for ensuring that the synthesized this compound is of high purity, which is essential for its use in further research and applications. google.com

Thin Layer Chromatography (TLC) for Reaction Progress and Purity

Thin Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective method for qualitatively monitoring the progress of chemical reactions and assessing the purity of isolated products. oregonstate.edu In the synthesis involving this compound, such as the formation of hydrazones or pyrazoles, TLC is routinely used to track the consumption of starting materials and the appearance of the desired product. vicas.orgrjpbcs.comajrcps.com

The purity of the synthesized compounds is typically confirmed using silica (B1680970) gel plates. oregonstate.eduvicas.org For instance, reactions are monitored on pre-coated silica gel 60 F254 plates, with visualization of the separated components achieved under UV light at wavelengths of 254 and 366 nm. tandfonline.comrsc.org The choice of mobile phase is critical and is tailored to the polarity of the compounds being separated. A common approach involves using a mixture of a non-polar solvent like n-hexane, benzene, or dichloromethane (B109758) and a more polar solvent such as ethyl acetate, ethanol (B145695), or acetone (B3395972) to achieve optimal separation. oregonstate.edurjpbcs.comhrpub.org A single, well-defined spot on the TLC plate for the final product, with a distinct retention factor (Rf) value from the starting materials, indicates a high degree of purity. researchgate.net

| Compound Type | Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Observed Rf Value | Reference |

|---|---|---|---|---|---|

| Benzimidazole (B57391) Derivative | Silica Gel | Benzene:Ethanol (7:1) | UV Light | 0.9 | hrpub.org |

| Hydrazone Derivative | Silica Gel G | Ethyl Acetate:n-Hexane (1:2) | Iodine Vapors | Not Specified | rjpbcs.com |

| Benzophenone Reaction | Silica Gel | Hexane:Acetone (3:1) | UV Light | Not Specified | oregonstate.edu |

| Isatin (B1672199) Derivative | Silica Gel | Chloroform:Ethylacetate (3:1) | Not Specified | Not Specified | rjpbcs.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Advanced Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the high separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification, quantification, and structural elucidation of this compound derivatives. The composition of reaction mixtures and the molecular weight of synthesized compounds are routinely confirmed using LC-MS. google.combdpsjournal.org

In a typical LC-MS analysis, compounds are separated on a reverse-phase column, such as a C8 or C18 column. nih.gov The separation is achieved using a gradient elution system, commonly composed of water and acetonitrile, with a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. nih.gov Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for these types of compounds, as it is a soft ionization method that typically results in the observation of the protonated molecular ion [M+H]⁺. bdpsjournal.orgresearchgate.net This allows for the unambiguous determination of the molecular weight of the synthesized derivative. rsc.org For more complex analyses, tandem mass spectrometry (LC-MS/MS) can be employed to obtain structural information through fragmentation patterns. nih.gov

| Analyte Type | LC Column | Mobile Phase | Ionization Mode | Key Finding | Reference |

|---|---|---|---|---|---|

| Amino and Mercapto Compounds | Not Specified | Acetonitrile, Triethylamine (TEA) | Electrospray Ionization (ESI-MS) | Enhanced ESI-MS responses for derivatized products. | researchgate.net |

| Pyrazolone (B3327878) Derivatives | Not Specified | Methanol (B129727) | Electrospray Ionization (ESI) | Confirmed molecular weights, e.g., m/z 435 [M+]. | bdpsjournal.org |

| 2-Aminothiazoles | BetaBasic C18 or BDS Hypersil C8 | Water and Acetonitrile with 1% Formic Acid | Not Specified (Triple Quadrupole MS) | Quantification of compounds in biological matrices. | nih.gov |

| Androgen Derivatives | UHPLC (Column not specified) | Not Specified | Electrospray (Triple Quadrupole MS) | Derivatization with hydrazine reagents enhanced ionization efficiency and sensitivity. | nih.gov |

X-ray Diffraction Studies for Solid-State Structural Confirmation of Crystalline Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For derivatives of this compound that can be crystallized, such as various pyrazole (B372694) and Schiff base derivatives, XRD provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. researchgate.netincemc.ro

The process involves growing a single crystal of the compound suitable for analysis. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the precise atomic positions within the crystal lattice. researchgate.net Research on pyrazole derivatives, for example, has utilized wide-angle XRD measurements to confirm their crystal structures. tandfonline.comtandfonline.com Such studies provide critical data, including the space group, unit cell dimensions, and intermolecular interactions like hydrogen bonding, which govern the crystal packing. researchgate.netincemc.ro This information is invaluable for understanding structure-property relationships. tandfonline.com

| Derivative Type | Crystal System | Space Group | Key Structural Information Confirmed | Reference |

|---|---|---|---|---|

| Pyrazole Carboxamide Derivative | Not Specified | Not Specified | Confirmed crystal structure dependent on melting temperatures. | tandfonline.com |

| Organoruthenium(II) Complex with Hydrazone | Orthorhombic | Pca21 | Confirmed "piano-stool" geometry and intermolecular interactions. | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine Derivative | Triclinic | P1 | Determined molecular structure and bond dimensions of the thiocyanate (B1210189) group. | incemc.ro |

| Pyrazole Derivative Solvate | Not Specified | P21/n | Established solid-state structure, including conformation and hydrogen bonding with methanol solvate. | incemc.ro |

Role of 1 4 Hydrazinylphenyl Ethanone in the Development of Functional Organic Molecules

Applications in Coordination Chemistry as Ligands for Metal Complexes

The hydrazinyl group of 1-(4-Hydrazinylphenyl)ethanone is readily converted into hydrazones through condensation reactions with various aldehydes and ketones. These resulting hydrazone derivatives are highly effective chelating agents for a multitude of metal ions. The coordination chemistry of such ligands is a subject of significant interest due to the formation of stable and structurally diverse metal complexes. mdpi.comchemistryjournal.net

The specific geometry and properties of the resulting metal complexes can be fine-tuned by systematically varying the aldehyde or ketone used in the initial condensation reaction. This modularity allows for the synthesis of complexes with tailored electronic, magnetic, and catalytic properties. For instance, Schiff base hydrazones are known to form stable complexes with transition metals like Fe(III), Cr(III), Ti(III), and others, adopting geometries such as octahedral and tetrahedral. chemistryjournal.net

Below is a table summarizing the coordination behavior of typical hydrazone ligands derived from precursors like this compound.

| Metal Ion | Typical Coordination Number | Geometry | Donor Atoms Involved |

| Cu(II) | 4 or 6 | Square Planar, Octahedral | N, O |

| Ni(II) | 4 or 6 | Square Planar, Octahedral | N, O |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral | N, O |

| Zn(II) | 4 | Tetrahedral | N, O |

| Fe(III) | 6 | Octahedral | N, O |

This interactive table is based on common coordination patterns of hydrazone ligands with various transition metals. chemistryjournal.netjptcp.com

Contributions to Materials Science, Including Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are in high demand for applications in optical data storage, signal processing, and telecommunications. jhuapl.edudtic.mil Hydrazone derivatives, including those synthesized from this compound, have emerged as a promising class of materials for these applications. scirp.org

The NLO response of these molecules originates from their electronic structure, which typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This "push-pull" system facilitates intramolecular charge transfer (ICT) upon excitation by light, leading to a large second-order hyperpolarizability (β), a key measure of a molecule's NLO activity.

By reacting this compound with aromatic aldehydes containing strong electron-withdrawing groups (like a nitro group), it is possible to create hydrazones with pronounced NLO properties. In such a molecule, the dimethylamino or a similar group can act as the donor, the hydrazone linkage (-C=N-NH-) as part of the π-bridge, and the nitro group as the acceptor. Studies on similar hydrazone compounds have demonstrated large nonlinear absorption and refractive indices. scirp.org

| Compound Type | Key Structural Features | Measured NLO Property | Potential Application |

| D-π-A Hydrazones | Donor Group, π-Bridge, Acceptor Group | High Second-Order Hyperpolarizability (β) | Frequency Doubling |

| Pyrazoline Derivatives | Heterocyclic π-System | First Hyperpolarizability (β) | Electro-optic Materials |

| Metal-Organic Complexes | Charge Transfer Bands | Third-Order Susceptibility (χ³) | Optical Limiting |

This table illustrates how specific structural features in molecules derived from hydrazones contribute to their NLO properties. scirp.orgresearchgate.net

Development of Novel Analytical Reagents for Specific Chemical Detection

Hydrazone-based compounds are frequently employed as analytical reagents for the detection and quantification of specific chemical species, particularly metal ions. The ability of the hydrazone ligand to form stable, often colored, complexes with metal ions is the basis for their use in colorimetric and fluorometric sensors.

Derivatives of this compound can be designed to be highly selective chemosensors. The introduction of specific functional groups onto the hydrazone scaffold can pre-organize the ligand for binding to a target analyte. Upon complexation, a distinct change in the electronic properties of the molecule occurs, leading to a readily observable signal, such as a change in color or fluorescence intensity. This signaling mechanism allows for the sensitive and selective detection of the target species. The development of such reagents is a significant area of research in analytical chemistry. nih.gov

Intermediary Role in Designing Biologically Active Scaffolds for Drug Discovery Research

This compound is a valuable starting material for the synthesis of diverse heterocyclic scaffolds that are central to many drug discovery programs. Its reactive nature allows it to be incorporated into various molecular frameworks known for their wide range of pharmacological activities.

The hydrazone moiety (-C=N-NH-) itself is a recognized pharmacophore, and compounds containing this functional group exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. researchgate.netnih.gov The synthesis of hydrazone derivatives from this compound and various aldehydes is a straightforward and efficient method to generate libraries of compounds for biological screening. mdpi.com

For example, the introduction of a hydrazone moiety into existing drug candidates is a frequently used strategy to develop novel molecules with potentially improved efficacy or reduced toxicity. nih.gov Research has shown that hydrazone derivatives can act as potent growth inhibitors against antibiotic-resistant bacteria, such as Staphylococcus aureus and Acinetobacter baumannii. mdpi.com

The benzimidazole (B57391) ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.gov Its biological significance stems from its ability to interact with various biomacromolecules through hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

While the direct synthesis from this compound is complex, it can serve as a precursor to intermediates that are then used to construct the benzimidazole ring system. For instance, the hydrazinyl group can be transformed into other functionalities that subsequently participate in cyclization reactions with o-phenylenediamine derivatives to form the benzimidazole core.

Isatin (B1672199) (1H-indole-2,3-dione) is another versatile scaffold that is a precursor for a large number of pharmacologically active compounds. nih.govresearchgate.net The reaction of isatin with hydrazine (B178648) derivatives, such as this compound, at the C3-carbonyl position yields isatin-hydrazone hybrids. This synthetic approach combines the structural features of both isatin and hydrazone, often leading to compounds with enhanced biological activity. mdpi.com

These isatin-hydrazone conjugates have been investigated for various therapeutic applications, particularly as anticancer agents. mdpi.com For example, a series of novel isatin-hydrazones demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF7) cell lines, with some compounds showing greater potency than the established cancer drug doxorubicin. mdpi.com The hybridization of these two scaffolds is a powerful strategy in the design of new therapeutic candidates. nih.govresearchgate.net

| Scaffold | Biological Activities |

| Hydrazone | Antimicrobial, Antitubercular, Anti-inflammatory, Anticancer researchgate.netnih.gov |

| Benzimidazole | Anticancer, Antimicrobial, Antiviral, Antihelminthic nih.govresearchgate.net |

| Isatin | Anticancer, Antiviral, Antimicrobial, Neuroprotective nih.govmdpi.com |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

Traditional synthetic routes to aryl hydrazines often involve multi-step processes that may lack efficiency and generate significant waste. Future research should focus on developing more streamlined and sustainable methods for synthesizing 1-(4-Hydrazinylphenyl)ethanone.

Key Research Objectives:

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer substantial benefits. nih.govgalchimia.com Flow reactors provide superior control over reaction parameters such as temperature and pressure, which can lead to higher yields, improved safety for handling reactive intermediates, and easier scalability. researchgate.net A two-stage flow process, for instance, could first form an intermediate which is then immediately reacted with a hydrazine (B178648) source to produce the final product with minimal manual intervention. galchimia.com

Green Chemistry Approaches: The application of green chemistry principles is crucial for modern synthetic chemistry. nih.gov This includes the use of environmentally benign solvents (like water or bio-derived solvents), the development of one-pot cascade reactions to reduce separation steps and solvent use, and process intensification to minimize energy consumption. nih.govwiley.com

Catalytic Methods: Investigating novel catalytic systems could lead to more efficient syntheses. This includes exploring transition-metal-catalyzed cross-coupling reactions between an aryl halide and hydrazine, which can be a powerful method for forming the crucial C-N bond. rsc.org Research into recoverable and reusable catalysts would further enhance the sustainability of the process.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Batch Synthesis | Flow Chemistry | Green Chemistry Approaches |

| Efficiency | Often moderate yields, multiple steps. | Potentially higher yields and throughput. nih.gov | Focus on atom economy and waste reduction. nih.gov |

| Safety | Manual handling of potentially hazardous reagents. | Enhanced safety through enclosed systems. researchgate.net | Prioritizes less hazardous reagents and conditions. |

| Scalability | Can be challenging and require re-optimization. | Generally more straightforward to scale up. galchimia.com | Scalability is a key consideration in process design. |

| Environmental Impact | Can generate significant solvent and reagent waste. wiley.com | Reduced solvent usage and waste streams. | Minimizes environmental footprint by design. researchgate.net |

Exploration of Unconventional Derivatization Pathways

Derivatization of this compound has conventionally focused on the hydrazinyl moiety to form hydrazones. While this is a valuable pathway, numerous other avenues remain unexplored.

Cross-Coupling Reactions: The aryl hydrazine group can act as a versatile electrophilic partner in various cross-coupling reactions. rsc.org Future work could explore its use in Suzuki, Hiyama, and Sonogashira couplings to form novel carbon-carbon and carbon-heteroatom bonds, a departure from its typical nucleophilic role. This denitrogenative coupling provides a unique method for creating complex molecular architectures. rsc.org

Generation of Aryl Radicals: The hydrazinyl group can be a precursor for generating aryl radicals under mild conditions, for example, using catalytic iodine in the presence of air. nih.gov These highly reactive intermediates can then be used in arylation reactions with various substrates, offering a powerful tool for creating new C-C bonds. nih.gov

Reactions at Other Sites: Unconventional derivatization could also target other parts of the molecule. For instance, the methyl group of the ethanone (B97240) moiety could undergo alpha-functionalization, or the aromatic ring could be modified through electrophilic substitution reactions to introduce additional functional groups, thereby creating a library of multifunctional compounds. Unexpected reactions involving hydrazine hydrate (B1144303) have been noted, suggesting that reaction conditions can be manipulated to yield novel products. researchgate.netrsc.org

Integration of Advanced Experimental and Computational Studies for Predictive Modeling

To accelerate the discovery of new derivatives with desired properties, a synergistic approach combining experimental synthesis with advanced computational modeling is essential.

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecular structure, electronic properties, and reactivity of this compound and its derivatives. This information can guide the selection of reaction conditions and predict the outcomes of unexplored derivatization pathways.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict how novel derivatives might bind to specific biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of compounds with potentially higher efficacy. Subsequent molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time.

Predictive Modeling for Properties: Computational tools can forecast various physicochemical properties, such as solubility, stability, and spectroscopic characteristics (NMR, IR). This predictive capability can streamline the experimental workflow by prioritizing the synthesis of compounds with the most promising profiles, thereby saving time and resources.

Table 2: Computational Tools and Their Applications

| Computational Tool | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Understanding molecular properties. | Electronic structure, reactivity, spectral data. |

| Molecular Docking | Predicting binding interactions. | Binding affinity, orientation in active sites. nih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion. | Stability of complexes, conformational changes. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating structure with activity. | Biological activity, toxicity. |

Potential Applications in Emerging Fields Such as Nanoscience and Supramolecular Chemistry

The distinct functional groups of this compound make it an attractive building block for materials science, particularly in the burgeoning fields of nanoscience and supramolecular chemistry.

Supramolecular Assembly: The presence of hydrogen bond donors (-NHNH2) and acceptors (C=O) makes the molecule an ideal candidate for constructing self-assembling supramolecular structures. Research could focus on designing and synthesizing complex architectures like gels, liquid crystals, or polymers held together by non-covalent interactions.

Metal-Organic Frameworks (MOFs): The molecule could serve as a versatile organic linker in the synthesis of MOFs. nih.gov The nitrogen atoms of the hydrazinyl group and the oxygen of the keto group can act as coordination sites for metal ions, potentially forming porous materials with applications in gas storage, separation, or catalysis. mdpi.com

Nanoscience: this compound could be used to functionalize the surface of nanoparticles. nih.gov The hydrazinyl group can react with aldehydes or ketones on a modified nanoparticle surface to form a stable hydrazone linkage, thereby imparting new chemical properties or providing a handle for further modification. This could be useful in developing targeted drug delivery systems or new sensory materials.

Q & A

Q. How is 1-(4-Hydrazinylphenyl)ethanone synthesized in laboratory settings?

The synthesis typically involves acylation of 4-hydrazinylphenol derivatives using ethanoyl chloride under anhydrous conditions, catalyzed by Lewis acids such as aluminum chloride. Reaction optimization may include temperature control (0–5°C) to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the hydrazinyl group (δ 2.5–3.5 ppm for NH) and ketone moiety (δ 2.1–2.3 ppm for CHCO).

- HPLC-MS : For purity assessment and molecular ion detection (expected [M+H] ~ 165.1 g/mol).

- FT-IR : Peaks at 1650–1700 cm (C=O stretch) and 3300–3400 cm (N-H stretch) .

Q. How can this compound serve as a reference standard in spectroscopic methods?

this compound’s defined structure allows calibration of instruments like HPLC and GC. For example, retention time and fragmentation patterns in mass spectrometry can be compared against known standards to identify impurities or derivatives in complex mixtures .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data of hydrazinylphenyl ethanone derivatives?

Contradictions may arise from tautomerism (keto-enol) or solvent effects. Mitigation strategies:

- Variable-temperature NMR : To observe dynamic equilibria.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and electronic environments .

- Cross-validation : Compare data across multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution NMR) .

Q. How does the hydrazinyl group influence the compound’s reactivity in nucleophilic reactions?

The hydrazinyl (-NH-NH) group acts as a strong nucleophile, enabling:

- Condensation reactions : Formation of hydrazones with carbonyl compounds, useful in synthesizing Schiff base ligands.

- Metal coordination : Binding to transition metals (e.g., Cu, Fe) for catalytic or medicinal applications. Reactivity is pH-dependent, with optimal activity in mildly acidic conditions (pH 4–6) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : To simulate binding to enzymes like monoamine oxidase (MAO) or cytochrome P450.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Relate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to inhibitory potency .

Q. How can structural modifications enhance the compound’s bioactivity?

- Halogenation : Introducing fluorine or bromine at the para position increases metabolic stability and lipophilicity (logP ~2.5–3.7).

- Heterocyclic fusion : Attaching pyrazole or triazole rings improves selectivity for kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.